Difluprednate

Übersicht

Beschreibung

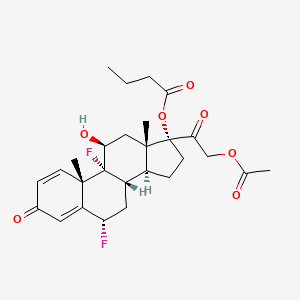

Difluprednate is a topical corticosteroid used primarily for the treatment of inflammation and pain associated with ocular surgery. It is a butyrate ester of 6(α), 9(α)-difluoroprednisolone acetate. This compound is known for its potent anti-inflammatory properties and is marketed under the brand name Durezol .

Vorbereitungsmethoden

Die Synthese von Difluprednat umfasst mehrere Schritte, beginnend mit Prednisolonacetat. Die Herstellungsmethode umfasst:

Enolierung, Veresterung und 6-elektrophile Fluorierung: Prednisolonacetat wird einer Enolierung und Veresterung gefolgt von einer 6-elektrophilen Fluorierung unterzogen, um eine Zwischenverbindung zu erhalten.

9,11-Eliminierung: Die Zwischenverbindung wird einer 9,11-Eliminierung unterzogen, um eine weitere Zwischenverbindung zu bilden.

9,11-Doppelbindungs-Bromierung, Hydroxylierung, Epoxidierung und 21-bit-Hydrolyse: Diese Zwischenverbindung wird einer Bromierung, Hydroxylierung, Epoxidierung und Hydrolyse unterzogen, um eine weitere Zwischenverbindung zu bilden.

9,11-Epoxyfluor-Ringöffnung: Der letzte Schritt beinhaltet die Ringöffnung der Epoxyfluor-Zwischenverbindung, um Difluprednat zu erzeugen.

Industrielle Produktionsverfahren konzentrieren sich darauf, diese Schritte zu optimieren, um eine hohe Ausbeute, Kosteneffizienz und ökologische Nachhaltigkeit zu gewährleisten.

3. Analyse der chemischen Reaktionen

Difluprednat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Difluprednat kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Fluoratome. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, hydroxylierende Agenzien und epoxidierende Agenzien.

Analyse Chemischer Reaktionen

Degradation Pathways

Difluprednate undergoes various chemical reactions that can lead to degradation, particularly under alkaline conditions. Research indicates that when this compound is refluxed with 2.0 M sodium hydroxide for an extended period (8 hours), it undergoes significant hydrolysis, resulting in the formation of degradation products such as difluoroprednisolone butyrate (DFB) and hydroxyfluoroprednisolone butyrate (HFB) .

Electrochemical Behavior

The electrochemical behavior of this compound has been studied using differential pulse voltammetry (DPV). The oxidation and reduction processes of this compound at a glassy carbon electrode have been characterized, revealing that the ketone group in this compound can be reduced to a hydroxyl group, indicating two-electron transfer during the reduction process .

Table 2: Electrochemical Parameters of this compound

| Parameter | Value |

|---|---|

| Linearity Range | M |

| Oxidation Peak | Shifted to more negative potential with increased scan rate |

| Reduction Mechanism | Two-electron gain |

Stability Testing

Stability testing is crucial for understanding how this compound's quality changes over time under various conditions. Studies have demonstrated that this compound remains stable under acidic and neutral conditions but degrades rapidly in alkaline environments .

Pharmacokinetics and Metabolism

Upon ocular administration, this compound is rapidly deacetylated into its active metabolite, DFB, which retains corticosteroid activity. Subsequent metabolism leads to the formation of HFB, which is considered an inert metabolite, thus limiting systemic exposure .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Aqueous Humor | Cornea | Conjunctiva |

|---|---|---|---|

| T max (min) | 30 | 15 | 60 |

| C max (ng/mL) | 35 | 1072 | 25,288 |

| T 1/2 (h) | 2.1 | 1.1 | 4.6 |

Wissenschaftliche Forschungsanwendungen

Treatment of Postoperative Inflammation

Difluprednate is widely used to manage inflammation after cataract surgery. A pivotal study demonstrated that this compound 0.05% administered four times daily is noninferior to prednisolone acetate 1% dosed eight times daily in reducing inflammation post-surgery. The study involved 110 patients and showed comparable efficacy in improving anterior chamber cell scores, with this compound providing a more rapid resolution of inflammation .

Clinical Study Findings:

- Efficacy: this compound resulted in significant improvements in anterior chamber cell scores compared to saline controls, indicating effective anti-inflammatory action.

- Safety Profile: The side effects were minimal, with intraocular pressure changes being monitored closely.

Management of Anterior Uveitis

This compound has been evaluated for its efficacy in treating anterior uveitis, an inflammatory condition affecting the front part of the eye. A phase 3 noninferiority trial compared this compound with betamethasone and found that both treatments were effective, but this compound showed a faster improvement in symptoms .

Key Findings:

- Study Design: 136 patients with endogenous anterior uveitis were randomized to receive either this compound or betamethasone.

- Results: By day 14, both groups showed improvement; however, more patients receiving this compound achieved lower cell scores by day 7 compared to those on betamethasone.

Efficacy in Anterior Scleritis

A retrospective chart review assessed the effectiveness of this compound as an adjunct therapy for patients with anterior scleritis undergoing systemic treatment. The study analyzed data from 32 patients and found that adding this compound led to clinical resolution in approximately 79.6% of cases .

Study Insights:

- Demographics: Predominantly older adults (median age 57), with a significant portion having associated systemic diseases.

- Outcomes: Median time to achieve inactivity was about 9 weeks, with higher response rates observed in patients using more frequent drops.

Comparative Studies on Efficacy

This compound has also been compared against other corticosteroids like prednisolone acetate in various studies. One notable multicenter trial indicated that this compound was as effective as prednisolone acetate but required fewer doses per day, which could improve patient compliance .

Ocular Bioavailability

Research has shown that the formulation of this compound as an emulsion significantly enhances its ocular bioavailability compared to suspension forms. A study indicated that the emulsion formulation provided higher aqueous humor concentrations and improved therapeutic outcomes .

Formulation Insights:

- Particle Size Impact: Studies indicated that emulsions with specific particle sizes (around 110 nm) enhance drug transfer efficiency within ocular tissues.

- Bioavailability Results: The emulsion form showed a 40% increase in bioavailability over suspension formulations.

Wirkmechanismus

Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins known as lipocortins. These proteins inhibit the release of arachidonic acid from cell membrane phospholipids, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism helps in reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Difluprednat wird mit anderen Kortikosteroiden wie Prednisolonacetat verglichen. Während beide Verbindungen zur Behandlung von Augenentzündungen eingesetzt werden, verfügt Difluprednat über zusätzliche Fluoratome an den Positionen 6 und 9, eine Butyratgruppe an der Position 17 und eine Acetatgruppe an der Position 21. Diese Modifikationen verbessern seine Wirksamkeit, Gewebsdurchdringung und entzündungshemmende Aktivität im Vergleich zu Prednisolonacetat .

Ähnliche Verbindungen umfassen:

- Prednisolonacetat

- Betamethason

- Dexamethason

Die einzigartigen strukturellen Modifikationen von Difluprednat machen es zu einem wirksameren und potenteren Kortikosteroid für Augenanwendungen .

Biologische Aktivität

Difluprednate is a potent topical corticosteroid primarily used for managing inflammation and pain associated with ocular surgery. Its unique chemical structure enhances its biological activity, making it effective in various clinical scenarios, particularly in ophthalmology.

This compound is characterized by two fluorination modifications at carbons 6 and 9, a butyrate group at carbon 17, and an acetic acid group at carbon 21. These modifications increase its potency and anti-inflammatory properties while enhancing corneal penetration. Upon administration, this compound is rapidly deacetylated to its active metabolite, difluoroprednisolone butyrate (DFB), which exhibits a significantly higher binding affinity for glucocorticoid receptors compared to traditional corticosteroids like prednisolone .

General Efficacy

This compound has demonstrated substantial efficacy in reducing inflammation post-surgery. In a study comparing this compound 0.05% to prednisolone acetate 1%, results indicated that this compound was noninferior in managing anterior chamber cell (ACC) grades, with significant improvements noted as early as day 3 post-treatment .

| Treatment | Day 3 ACC Grade | Day 14 ACC Grade | Complete Clearing (Day 21) |

|---|---|---|---|

| This compound 0.05% | 1.0 | -2.2 | 73.9% |

| Prednisolone Acetate 1% | 0.4 | -2.0 | 63.8% |

The findings suggest that this compound leads to quicker resolution of inflammation compared to traditional therapies .

Specific Case Studies

-

Anterior Uveitis Treatment :

A phase 3 study in Japan evaluated this compound against betamethasone in patients with endogenous anterior uveitis. The study found comparable improvements in ACC scores between both treatments, but this compound showed a more rapid response, achieving lower scores by day 7 . -

Postoperative Inflammation :

In a clinical trial involving postoperative inflammation management, this compound resulted in an 87% reduction in ACC cell count compared to a mere 30% reduction in placebo groups by day 29 . -

Scleritis Management :

A retrospective study reviewed the addition of this compound in patients with anterior scleritis undergoing systemic therapy. The results indicated a clinical resolution rate of approximately 79.6%, with a median time to inactivity of about nine weeks .

Side Effects and Safety Profile

This compound is generally well tolerated, though some patients experience intraocular pressure (IOP) elevation. In studies, IOP increases were noted but remained manageable within acceptable limits; most patients maintained IOP below the threshold of concern (21 mm Hg) .

| Adverse Events | Frequency (%) |

|---|---|

| IOP Elevation | ~25 |

| Loss of Best-Corrected Visual Acuity (BCVA) ≥2 lines | ~15 |

| Cataract Progression | ~10 |

Eigenschaften

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQPLTPSGFELIB-JTQPXKBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046773 | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23674-86-4 | |

| Record name | Epitopic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluprednate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluprednate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUPREDNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-194 | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.